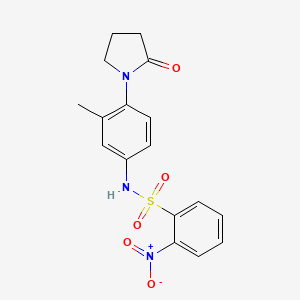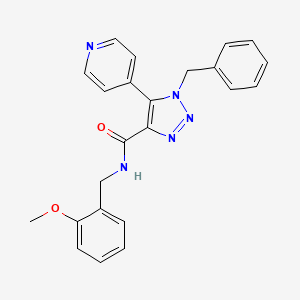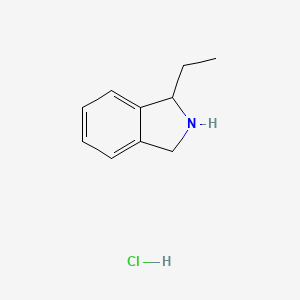![molecular formula C13H16Cl3NO B2675923 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide CAS No. 733796-09-3](/img/structure/B2675923.png)
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide” is a chemical compound with the molecular formula C8H6Cl3NO . The conformation of the N-H bond in the structure of this compound is syn to the ortho-chloro substituent, similar to that observed in other acetanilides .
Molecular Structure Analysis
The structure of the compound contains two molecules in the asymmetric unit. In each independent molecule, the conformation of the N—H bond is almost syn to the ortho-chloro substituent and the conformation of the C=O bond is anti to the N—H bond .Physical And Chemical Properties Analysis
The molecular weight of the compound is 238.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
The acetamide compound, as studied by Saravanan et al. (2016), demonstrates molecular interactions via C—H⋯O bonds, forming zigzag chains in its crystal structure. This illustrates the compound's potential for further exploration in materials science and molecular engineering (Saravanan et al., 2016).
Quantum Chemical Analysis
Choudhary et al. (2014) conducted quantum chemical calculations to understand the compound's conformation, vibrational spectroscopy, electronic properties, and thermodynamics. This research provides insights into the compound's reactivity and stability, useful for designing novel molecules with specific electronic or structural properties (Choudhary et al., 2014).
Therapeutic Potential
A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and evaluated for its effectiveness against Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects. This suggests the compound's backbone could be a basis for developing new antiviral agents (Ghosh et al., 2008).
Environmental Chemistry
Studies on chlorophenols and chloroacetamides, including compounds structurally related to 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide, have highlighted their presence and transformation in environmental settings. Understanding the degradation pathways and environmental persistence of these compounds is crucial for assessing their impact on ecosystems and human health (Hirvonen et al., 2000).
Optical and Electronic Properties
The study of certain acetamide analogs has provided valuable information on their optical and electronic properties, suggesting potential applications in photonic devices and dye-sensitized solar cells. Such research underscores the importance of acetamides in developing new materials for energy conversion and electronics (Mary et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-2-3-9(8-17-13(18)7-14)11-5-4-10(15)6-12(11)16/h4-6,9H,2-3,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIBDPGGAVRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)CCl)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2675842.png)








![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2675859.png)
![5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B2675860.png)
![Methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2675861.png)
